molecular formula C14H16INO B4921440 N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B4921440
M. Wt: 341.19 g/mol
InChI Key: RMJLDYIDIPREBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide, also known as IBZM, is a radioligand that is used in molecular imaging studies to assess dopamine D2/D3 receptors in the brain. IBZM is a derivative of the benzamide class of compounds and has a high affinity for D2/D3 receptors.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its binding to the dopamine D2/D3 receptors in the brain. The binding of N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide to the receptors is reversible and specific. The binding affinity of N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide for the D2/D3 receptors is high, which allows for accurate imaging of the receptors. The binding of N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide to the receptors can be displaced by other ligands that have a higher affinity for the receptors.
Biochemical and Physiological Effects
N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide has no known biochemical or physiological effects on the body. It is a radioligand that is used solely for imaging purposes and does not interact with any other biological systems in the body.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide in lab experiments include its high affinity for dopamine D2/D3 receptors, its specificity for these receptors, and its ability to be visualized using imaging techniques. The limitations of using N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide include its high cost, the need for specialized equipment and expertise to perform the imaging studies, and the potential for radiation exposure.

Future Directions

For N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide research include the development of new radioligands and the use of N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide imaging in the diagnosis and monitoring of other neurological disorders.

Synthesis Methods

N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide can be synthesized through a multistep process starting from 4-iodoaniline. The first step involves the reaction of 4-iodoaniline with 1,3-cyclohexanedione to form the intermediate 4-iodo-1,3-cyclohexanedione. The intermediate is then reacted with ethyl chloroformate to form ethyl 4-iodo-2-oxocyclohexane-1-carboxylate. The final step involves the reaction of ethyl 4-iodo-2-oxocyclohexane-1-carboxylate with benzylamine to form N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide.

Scientific Research Applications

N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide is used in molecular imaging studies to assess dopamine D2/D3 receptors in the brain. The radioligand binds specifically to the D2/D3 receptors and can be visualized using imaging techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT). N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide imaging is used in the diagnosis and monitoring of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO/c15-11-3-5-12(6-4-11)16-14(17)13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLDYIDIPREBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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